2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-hydroxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione: tetrahydroisoquinoline-1-carboxylic acid , is an organic compound with the chemical formula C17H13NO3. It is derived from isoquinoline by hydrogenation and belongs to the class of tetrahydroisoquinolines (THIQs). THIQs are widely distributed in nature as alkaloids and exhibit diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of this compound involves a combination of two synthetic methods:
Petasis Reaction: The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is formed via the Petasis reaction.
Pomeranz–Fritsch–Bobbitt Cyclization: The morpholinone derivative is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using this classical cyclization method, which leads to the tetrahydroisoquinoline core.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO), while reduction could use reducing agents like sodium borohydride (NaBH).
Major Products: The products formed from these reactions vary based on the specific reaction pathway.
Scientific Research Applications
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, this compound possesses a fused indenoisoquinoline structure.
Similar Compounds: While I don’t have a specific list of similar compounds, other tetrahydroisoquinolines with different substituents may exhibit similar properties.
Properties
Molecular Formula |
C20H13NO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C20H13NO3/c22-14-3-1-2-13(10-14)21-19(23)15-8-6-11-4-5-12-7-9-16(20(21)24)18(15)17(11)12/h1-3,6-10,22H,4-5H2 |
InChI Key |
PJVYWXGYENRUJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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